molecular formula C33H59N9O9 B12103826 H-Avpiaqk-OH

H-Avpiaqk-OH

Cat. No.: B12103826
M. Wt: 725.9 g/mol
InChI Key: ZGEOSZCDHUVWOC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Avpiaqk-OH involves solid-phase peptide synthesis (SPPS) techniques. The peptide is typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, where the amino acids are sequentially added to a resin-bound peptide chain. The reaction conditions include the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: H-Avpiaqk-OH primarily undergoes binding interactions rather than traditional chemical reactions such as oxidation, reduction, or substitution. Its primary function is to bind to the BIR2 and BIR3 domains of XIAP, thereby promoting the catalytic activity of caspase-9 in the presence of XIAP .

Common Reagents and Conditions: The binding interactions of this compound with XIAP are typically studied under physiological conditions, with the peptide being dissolved in aqueous buffers. The binding affinity is often measured using techniques such as fluorescence polarization assays .

Major Products Formed: The major outcome of the interaction between this compound and XIAP is the activation of caspase-9, which subsequently leads to the activation of downstream effector caspases such as caspase-3, ultimately resulting in apoptosis .

Scientific Research Applications

H-Avpiaqk-OH has significant applications in scientific research, particularly in the fields of cancer biology and therapeutic development. It is used to study the mechanisms of apoptosis and to develop novel anticancer therapies. The peptide has been shown to enhance the apoptosis-inducing potential of chemotherapeutic drugs and irradiation, making it a promising candidate for combination therapies in cancer treatment .

Mechanism of Action

The mechanism of action of H-Avpiaqk-OH involves its binding to the BIR2 and BIR3 domains of XIAP, displacing caspase-9 from XIAP and thereby promoting the activation of caspase-9. This activation leads to the subsequent activation of effector caspases such as caspase-3, which execute the apoptotic process by cleaving various cellular substrates .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to H-Avpiaqk-OH include other Smac/DIABLO-derived peptides and mimetics that target IAPs. These compounds share the ability to promote apoptosis by binding to IAPs and relieving their inhibitory effects on caspases .

Uniqueness: this compound is unique in its high specificity and binding affinity for XIAP, making it a potent activator of caspase-9. Its ability to enhance the efficacy of chemotherapeutic agents and overcome resistance in cancer cells further distinguishes it from other similar compounds .

Properties

IUPAC Name

6-amino-2-[[5-amino-2-[2-[[2-[[1-[2-(2-aminopropanoylamino)-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H59N9O9/c1-7-18(4)26(41-30(47)23-12-10-16-42(23)32(49)25(17(2)3)40-27(44)19(5)35)31(48)37-20(6)28(45)38-21(13-14-24(36)43)29(46)39-22(33(50)51)11-8-9-15-34/h17-23,25-26H,7-16,34-35H2,1-6H3,(H2,36,43)(H,37,48)(H,38,45)(H,39,46)(H,40,44)(H,41,47)(H,50,51)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEOSZCDHUVWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H59N9O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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